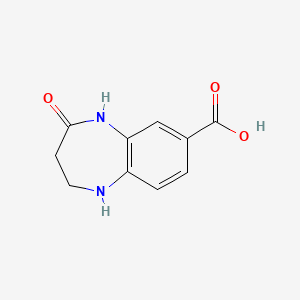

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

説明

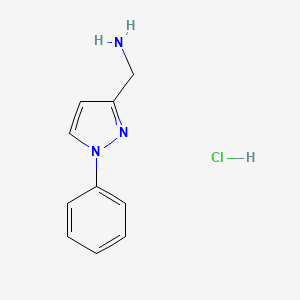

“4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1094219-66-5 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6 (10 (14)15)5-8 (7)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

- Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

- Method : The experiment involved the cyclization of a glycine-derived enamino amide .

- Results : The experiment resulted in a high yield and operational simplicity .

- Application : Methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates were synthesized via a one-pot three-component condensation pathway .

- Method : The synthesis involved microwave irradiation using varied benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid in water as a green solvent .

- Results : The synthesized compounds showed good in vitro antimicrobial and antifungal activities against different strains .

Organic Chemistry

Pharmaceutical Chemistry

- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

- Results : The main area of interest is in the search for antihypertensives .

- Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

- Method : Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

- Results : The compounds showed almost on par with well-known antiviral commercial drug, Ribavirin .

- Application : 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including; antimicrobial, antiviral, anticancer, anti-inflammatory action .

- Method : The synthesis of these compounds involves a green approach .

- Results : These compounds also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Medicinal Chemistry

Antiviral Study

Green Chemistry

Antitumor Activity

- Application : The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial activities .

- Method : The synthesis of these compounds involves the cyclization of α-amino ynones .

- Results : This method has shown significant scope .

- Application : Pyrrolin-4-ones have shown HIV-1 protease inhibitory activities .

- Method : The synthesis of these compounds involves the cyclization of α-amino ynones .

- Results : This method has shown significant scope .

- Application : 2-oxo-1,2,3,4-tetrahydropyrimidines include the adrenergic receptor antagonists for prostatic hyperplasia treatment .

- Method : The synthesis of these compounds involves a green approach .

- Results : These compounds have multiple therapeutic and pharmacological activities .

- Application : Compound IVi possessed more potent inhibitory activity against breast cancer cell T47D .

- Method : The compound IVi was compared with the control drug .

- Results : The survival percentage was 34.97% vs. 62.35% of temozolomide .

- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antihypertensive .

- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Results : The main area of interest is in the search for antihypertensives .

- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial .

- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Results : The main area of interest is in the search for antimicrobials .

Antimalarial Activity

HIV-1 Protease Inhibitory Activity

Adrenergic Receptor Antagonists

Breast Cancer Treatment

Antihypertensives

Antimicrobial Activity

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEFJTNHWHRSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)

![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride](/img/structure/B1417233.png)